molecular formula C10H12N2O3S B1490564 2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid CAS No. 1344039-20-8

2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid

Cat. No.: B1490564
CAS No.: 1344039-20-8
M. Wt: 240.28 g/mol
InChI Key: LYWNCSZRGOAWHN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a thiazole moiety[_{{{CITATION{{{_1{2,2-Dimethyl-3- (1,3-thiazol-2-ylamino)carbonyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of thiazole derivatives and appropriate carbonyl compounds under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the cyclopropane ring, often requiring specific catalysts and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be achieved using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,3-Dimethyl-N-(1,3-thiazol-2-yl)benzamide: Another thiazole derivative with potential biological activity.

  • 2-(2,3-Dimethylphenoxy)-N-(4-((1,3-thiazol-2-ylamino)sulfonyl)phenyl)acetamide:

Uniqueness: 2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid stands out due to its unique cyclopropane ring and thiazole group combination, which may offer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-2-ylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-10(2)5(6(10)8(14)15)7(13)12-9-11-3-4-16-9/h3-6H,1-2H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNCSZRGOAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=NC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid

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